(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
CAS No.: 1396851-53-8
Cat. No.: VC4313751
Molecular Formula: C23H25N3O2
Molecular Weight: 375.472
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396851-53-8 |
|---|---|
| Molecular Formula | C23H25N3O2 |
| Molecular Weight | 375.472 |
| IUPAC Name | [3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
| Standard InChI | InChI=1S/C23H25N3O2/c1-16-7-8-19-20(13-16)25-21(24-19)17-14-26(15-17)22(27)23(9-11-28-12-10-23)18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,25) |
| Standard InChI Key | LPPBULJIYRIKQK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multiple steps, including the formation of the benzimidazole and azetidine rings, followed by their coupling with the tetrahydro-2H-pyran ring. Common methods might involve nucleophilic substitution or condensation reactions.
| Step | Reaction Type | Reagents |
|---|---|---|
| 1. Formation of Benzimidazole | Condensation | o-Phenylenediamine, Acetic Acid |
| 2. Azetidine Ring Formation | Cyclization | Azetidine-3-carboxylic acid derivatives |
| 3. Coupling with Tetrahydro-2H-pyran | Nucleophilic Substitution | Phenyltetrahydro-2H-pyran-4-yl derivatives |
Potential Applications
Compounds with benzimidazole and azetidine moieties have shown promise in various therapeutic areas:
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Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, which could be enhanced by the presence of azetidine and tetrahydro-2H-pyran rings.
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Anticancer Activity: Similar compounds have been investigated for their ability to inhibit enzymes involved in cancer progression.
Analytical Methods
Characterization of this compound would typically involve:
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High Performance Liquid Chromatography (HPLC): For purity analysis.
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Mass Spectrometry (MS): To confirm molecular weight and structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis.
Data Table: Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide | C19H20N4O2 | 336.4 | Antimicrobial, anticancer |
| 5-(3-(1H-benzo[d]imidazol-2-yl)-1H-indazol-5-yl)-4-methylpyridin-3-ol | C20H15N5O | 341.4 | Enzyme inhibition, anticancer |
| 3-(5-(azetidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione TFA salt | C18H18F3N4O4 | 411.36 | Targeted protein degradation |
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